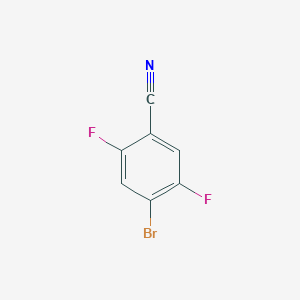

4-Bromo-2,5-difluorobenzonitrile

Description

The exact mass of the compound 4-Bromo-2,5-difluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2,5-difluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,5-difluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEQHIRFLYNDKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566548 | |

| Record name | 4-Bromo-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133541-45-4 | |

| Record name | 4-Bromo-2,5-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,5-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Bromo-2,5-difluorobenzonitrile (CAS 133541-45-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorobenzonitrile is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzonitrile core, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, spectroscopic data, and its significant applications in the development of novel therapeutics, including GPR119 agonists and NaV1.7 inhibitors.

Physicochemical Properties

4-Bromo-2,5-difluorobenzonitrile is a solid at room temperature.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 133541-45-4 | |

| Molecular Formula | C₇H₂BrF₂N | [2][3] |

| Molecular Weight | 218.00 g/mol | [2] |

| Appearance | Off-white to faint lemon crystalline powder | [4] |

| Boiling Point | 224.6 ± 35.0 °C (Predicted) | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [4] |

| Purity | Typically ≥95% | [5] |

Synthesis

A common and effective method for the preparation of 4-Bromo-2,5-difluorobenzonitrile involves the dehydration of the corresponding benzamide, which is synthesized from 4-bromo-2,5-difluorobenzoic acid. A detailed experimental protocol for this two-step synthesis is provided below.

Synthesis of 4-Bromo-2,5-difluorobenzaldehyde (Precursor)

A precursor for the synthesis of the corresponding benzoic acid is 4-Bromo-2,5-difluorobenzaldehyde. A representative experimental protocol for its synthesis is as follows:

Experimental Protocol:

-

To a solution of 1,4-dibromo-2,5-difluorobenzene (2 g, 7.35 mmol) in dry diethyl ether at -78°C under a nitrogen atmosphere, n-butyl lithium (3.6 ml, 7.7 mmol) is added dropwise.

-

The resulting mixture is stirred at -78°C for 30 minutes.

-

N,N-Dimethylformamide (DMF) (0.85 ml, 11.03 mmol) in dry tetrahydrofuran (THF) is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction progress is monitored by thin-layer chromatography (TLC) using a mobile phase of 5% ethyl acetate in hexane.

-

Upon completion, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: 2% ethyl acetate in hexane) to yield the final product.[6]

Synthesis of 4-Bromo-2,5-difluorobenzonitrile

Experimental Protocol:

-

A mixture of 4-bromo-2,5-difluorobenzoic acid (53.28 g), thionyl chloride (165 mL), and N,N-dimethylformamide (DMF) (0.87 mL) is stirred at 80°C for 1.5 hours.

-

The reaction mixture is then cooled to room temperature and evaporated in vacuo to remove excess thionyl chloride.

-

The resulting residue is dissolved in chloroform (300 mL).

-

To this solution, 28 wt% aqueous ammonia (300 mL) is added dropwise at 5°C.

-

The mixture is stirred at 5°C for 30 minutes.

-

The product, 4-bromo-2,5-difluorobenzamide, is extracted with chloroform.

-

The organic layer is dried and the desiccant is removed by filtration.

-

The filtrate is evaporated in vacuo to yield a pale yellow solid of 4-bromo-2,5-difluorobenzamide.

-

A mixture of the obtained 4-bromo-2,5-difluorobenzamide and phosphoryl chloride (195 mL) is stirred at 80°C for 2 hours.

-

The reaction mixture is cooled to room temperature and then evaporated in vacuo.

-

The resulting residue is treated with diethyl ether (500 mL) and ice-water (300 mL) and stirred at room temperature for 30 minutes.

-

The product is extracted with diethyl ether.

-

The organic layer is washed with saturated aqueous sodium hydrogen carbonate and brine, then dried.

-

The desiccant is removed by filtration, and the filtrate is evaporated in vacuo to obtain 4-bromo-2,5-difluorobenzonitrile.

Spectroscopic Data

The structural confirmation of 4-Bromo-2,5-difluorobenzonitrile is achieved through various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopy | Data |

| ¹H NMR | Spectral data for this compound is available, though specific peak assignments require access to the spectrum.[7] |

| ¹³C NMR | Spectral data for this compound is available. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.[7] |

| FT-IR | Key vibrational bands are expected for the C≡N (nitrile) stretch, C-Br stretch, C-F stretch, and aromatic C-H and C=C stretches.[7] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine. |

Applications in Drug Development

4-Bromo-2,5-difluorobenzonitrile serves as a crucial intermediate in the synthesis of pharmacologically active molecules targeting significant biological pathways.

GPR119 Agonists for Type 2 Diabetes

4-Bromo-2,5-difluorobenzonitrile is a precursor in the synthesis of G protein-coupled receptor 119 (GPR119) agonists. GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and is a promising target for the treatment of type 2 diabetes.[8][9]

Signaling Pathway:

Activation of GPR119 by an agonist initiates a signaling cascade through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), resulting in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[10][11]

NaV1.7 Inhibitors for Pain Management

This versatile building block is also utilized in the synthesis of selective inhibitors of the voltage-gated sodium channel NaV1.7.[12][13] The NaV1.7 channel is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain.[14]

Signaling Pathway:

NaV1.7 channels are highly expressed in peripheral nociceptive (pain-sensing) neurons.[15] They play a critical role in amplifying sub-threshold depolarizations in response to noxious stimuli, thereby setting the threshold for action potential generation.[13] The propagation of these action potentials along the sensory nerve to the spinal cord and then to the brain results in the perception of pain. Selective inhibition of NaV1.7 can therefore dampen the pain signal at its origin without affecting other essential neuronal functions.[16]

Safety and Handling

4-Bromo-2,5-difluorobenzonitrile is classified as harmful and an irritant. Appropriate safety precautions must be taken during handling and use.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

4-Bromo-2,5-difluorobenzonitrile is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its utility in the development of potential treatments for type 2 diabetes and chronic pain highlights its importance to the scientific and research community. The detailed information provided in this guide serves as a foundational resource for professionals working with this compound, enabling further innovation and discovery.

References

- 1. 4-Bromo-2,5-difluorobenzonitrile | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]

- 5. 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 [sigmaaldrich.com]

- 6. Synthesis routes of 4-Bromo-2,5-difluorobenzaldehyde [benchchem.com]

- 7. 4-bromo-2,5-difluorobenzonitrile(133541-45-4) 1H NMR [m.chemicalbook.com]

- 8. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]

- 9. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. physoc.org [physoc.org]

An In-depth Technical Guide to 4-bromo-2,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 4-bromo-2,5-difluorobenzonitrile, covering its physicochemical properties, synthesis, spectroscopic data, and safety information. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.

Physicochemical Properties

4-bromo-2,5-difluorobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis.[1][2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2,5-difluorobenzonitrile | [4] |

| CAS Number | 133541-45-4 | [5][6][7] |

| Molecular Formula | C₇H₂BrF₂N | [7][8] |

| Molecular Weight | 218.00 g/mol | [6][7] |

| Physical Form | Off-white to faint lemon crystalline powder | [9] |

| Melting Point | Data not available | |

| Boiling Point | 224.6 ± 35.0 °C (Predicted) | [5][10] |

| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [11] |

| Solubility | Data not available | |

| Purity | Typically ≥95% | [6] |

| Storage | Sealed in a dry place at room temperature | [5][7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of 4-bromo-2,5-difluorobenzonitrile. While specific experimental spectra are often proprietary to the manufacturer, the expected spectral characteristics are outlined below.

2.1. ¹H NMR Spectroscopy

In a typical ¹H NMR spectrum, two signals corresponding to the two aromatic protons would be expected. Due to the fluorine and bromine substituents, these signals would appear as complex multiplets in the aromatic region of the spectrum.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show seven distinct signals for the seven carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic region for nitriles (approximately 110-125 ppm). The aromatic carbons will show complex splitting patterns due to coupling with the fluorine atoms.

2.3. FT-IR Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C≡N (Nitrile stretch) | 2220 - 2260 |

| C-F (Aromatic) | 1000 - 1400 |

| C-Br (Aromatic) | 500 - 600 |

| C=C (Aromatic ring) | 1450 - 1600 |

| C-H (Aromatic) | 3000 - 3100 |

Synthesis

4-bromo-2,5-difluorobenzonitrile is commonly synthesized from 4-bromo-2,5-difluorobenzaldehyde.[9] The reaction involves the conversion of the aldehyde functional group to a nitrile. A general and effective method for this transformation is the reaction with hydroxylamine-O-sulfonic acid in an aqueous acidic medium.

3.1. Reaction Scheme

The overall synthesis can be depicted as follows:

Caption: Synthesis of 4-bromo-2,5-difluorobenzonitrile.

3.2. Proposed Reaction Mechanism

The reaction is believed to proceed through the initial formation of an oxime intermediate from the aldehyde and hydroxylamine-O-sulfonic acid. This is followed by an acid-catalyzed dehydration (a Beckmann-type rearrangement) to yield the final nitrile product.

Caption: Proposed reaction mechanism for nitrile synthesis.

Experimental Protocols

4.1. Synthesis of 4-bromo-2,5-difluorobenzonitrile (General Procedure)

This protocol is based on general methods for the conversion of aldehydes to nitriles using hydroxylamine-O-sulfonic acid.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2,5-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as aqueous formic acid or acidic water.

-

Addition of Reagent: To the stirred solution, add hydroxylamine-O-sulfonic acid (approximately 1.1 to 1.5 equivalents) portion-wise. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude 4-bromo-2,5-difluorobenzonitrile can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

4.2. Spectroscopic Characterization (General Procedures)

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

FT-IR Spectroscopy: The FT-IR spectrum is obtained using a Fourier-transform infrared spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.

Applications in Research and Development

4-bromo-2,5-difluorobenzonitrile is a key intermediate in the synthesis of various high-value organic molecules.

-

Pharmaceutical Intermediates: Its structure, featuring multiple reactive sites (bromo, fluoro, and nitrile groups), makes it an ideal starting material for the synthesis of complex drug candidates and active pharmaceutical ingredients (APIs).[1][2]

-

Materials Science: The presence of fluorine atoms can impart unique properties such as thermal stability and altered electronic characteristics, making it a valuable precursor for the development of specialty chemicals and advanced materials.[1][2]

-

Coupling Reactions: The bromo substituent allows for participation in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the facile introduction of diverse functionalities.

Safety and Handling

4-bromo-2,5-difluorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions.

6.1. Hazard Identification

| Hazard | GHS Classification |

| Acute Toxicity, Oral | Harmful if swallowed (H302) |

| Acute Toxicity, Dermal | Harmful in contact with skin (H312) |

| Skin Corrosion/Irritation | Causes skin irritation (H315) |

| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) |

| Acute Toxicity, Inhalation | Harmful if inhaled (H332) |

| Specific Target Organ Toxicity | May cause respiratory irritation (H335) |

6.2. Recommended Handling Procedures

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

6.3. First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Experimental Workflow

The following diagram illustrates a typical workflow from synthesis to characterization and application of 4-bromo-2,5-difluorobenzonitrile.

Caption: General workflow for 4-bromo-2,5-difluorobenzonitrile.

References

- 1. scbt.com [scbt.com]

- 2. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. CN103709071A - 3, 4-difluorobenzonitrile preparation method - Google Patents [patents.google.com]

- 4. 133541-45-4 | 4-Bromo-2,5-difluorobenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 [sigmaaldrich.com]

- 6. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]

- 7. chemscene.com [chemscene.com]

- 8. 4-Bromo-2,5-difluorobenzonitrile | CymitQuimica [cymitquimica.com]

- 9. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]

- 10. CN100457721C - Process for preparing 2,4-difluorocyanobenzene - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzonitrile: A Key Intermediate in Pharmaceutical Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Bromo-2,5-difluorobenzonitrile, a crucial chemical intermediate in the field of medicinal chemistry and drug discovery. Its unique structural features make it a valuable building block for the synthesis of complex bioactive molecules.

Core Compound Data

4-Bromo-2,5-difluorobenzonitrile is a substituted benzonitrile with the chemical formula C₇H₂BrF₂N.[1] Its key quantitative and qualitative properties are summarized in the table below, providing a ready reference for laboratory use.

| Property | Value | Reference |

| Molecular Weight | 218.00 g/mol | [1][2] |

| Molecular Formula | C₇H₂BrF₂N | [1][2] |

| CAS Number | 133541-45-4 | [2] |

| Physical Form | Solid, crystalline powder | [3][4] |

| Color | Off-white to faint lemon | [3] |

| Boiling Point | 224.6 ± 35.0 °C (Predicted) | [3] |

| Storage Temperature | Room Temperature (Sealed in dry conditions) | [2][3] |

| Purity | Typically ≥95% | [5][6] |

Spectroscopic Data

While specific spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are frequently referenced by commercial suppliers, publicly accessible databases do not provide detailed spectra for 4-Bromo-2,5-difluorobenzonitrile. Researchers are advised to obtain lot-specific certificates of analysis for detailed analytical data.

Synthesis and Experimental Protocols

4-Bromo-2,5-difluorobenzonitrile is primarily used as a synthetic intermediate. A common laboratory-scale synthesis involves the dehydration of 4-bromo-2,5-difluorobenzamide, which is derived from 4-bromo-2,5-difluorobenzoic acid. The following is a representative experimental protocol.

Synthesis of 4-Bromo-2,5-difluorobenzonitrile from 4-Bromo-2,5-difluorobenzoic acid

This two-step procedure involves the formation of the amide followed by dehydration to the nitrile.

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzamide

-

Reaction Setup: In a suitable reaction vessel, a mixture of 4-bromo-2,5-difluorobenzoic acid (1 equivalent), thionyl chloride (3.1 equivalents), and a catalytic amount of N,N-dimethylformamide (DMF) is prepared.

-

Acid Chloride Formation: The mixture is stirred and heated to 80 °C for approximately 1.5 hours. The reaction progress can be monitored by standard techniques.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the excess thionyl chloride is removed under reduced pressure. The resulting crude acid chloride is dissolved in a suitable solvent like chloroform.

-

Amidation: The solution of the acid chloride is then slowly added to a cooled (5 °C) concentrated aqueous ammonia solution (28 wt%).

-

Isolation: The resulting mixture is stirred at 5 °C for 30 minutes. The product, 4-bromo-2,5-difluorobenzamide, is then extracted with chloroform, and the organic layer is dried and concentrated to yield the solid amide.

Step 2: Dehydration to 4-Bromo-2,5-difluorobenzonitrile

-

Reaction Setup: The crude 4-bromo-2,5-difluorobenzamide from the previous step is mixed with a dehydrating agent such as phosphoryl chloride.

-

Dehydration Reaction: The mixture is heated to 80 °C for 2 hours.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated in vacuo. The residue is carefully treated with diethyl ether and ice-water, followed by stirring for 30 minutes. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous solution of sodium hydrogen carbonate and brine, then dried.

-

Final Product: The solvent is removed under reduced pressure to yield the final product, 4-bromo-2,5-difluorobenzonitrile, as a solid.

Synthetic Utility and Applications

4-Bromo-2,5-difluorobenzonitrile is not typically investigated for its own biological activity. Instead, its significance lies in its role as a versatile intermediate for the synthesis of pharmacologically active compounds. The presence of bromine and fluorine atoms, along with the nitrile group, provides multiple reactive sites for further chemical modifications, such as cross-coupling reactions and transformations of the nitrile group.

A notable application is in the synthesis of G protein-coupled receptor 119 (GPR119) agonists, which are being explored as potential therapeutic agents for type 2 diabetes.[7][8][9] GPR119 activation in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-stimulated insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

The following diagram illustrates the synthetic workflow from a common starting material to 4-Bromo-2,5-difluorobenzonitrile, highlighting its position as a key intermediate.

References

- 1. scbt.com [scbt.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]

- 4. 4-Bromo-2,5-difluorobenzonitrile | CymitQuimica [cymitquimica.com]

- 5. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. GPR119 agonists: Novel therapeutic agents for type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Diabetes: Recent Progress and Prevailing Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2,5-difluorobenzonitrile: A Key Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,5-difluorobenzonitrile is a versatile fluorinated aromatic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites—the nitrile group and the strategically positioned bromine and fluorine atoms—make it an invaluable intermediate for the synthesis of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Bromo-2,5-difluorobenzonitrile, with a focus on its role in drug discovery and development. Detailed experimental protocols and logical workflow visualizations are included to assist researchers in its practical application.

Core Chemical Properties

4-Bromo-2,5-difluorobenzonitrile is a solid at room temperature, typically appearing as an off-white or pale yellow crystalline powder.[1][2] Its core chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₇H₂BrF₂N | [2][3][4] |

| Molecular Weight | 218.00 g/mol | [3][4] |

| CAS Number | 133541-45-4 | [2][4][5] |

| Physical Form | Solid, crystalline powder | [1][2] |

| Color | Off-white to faint lemon | [6] |

| Boiling Point | 224.6 ± 35.0 °C (Predicted) | [4][6] |

| Density | 1.77 ± 0.1 g/cm³ (Predicted) | [6] |

| Purity | ≥95% - ≥96% | [2][5] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [4][6] |

| InChI | InChI=1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H | [2][6] |

| SMILES | N#CC1=CC(F)=C(Br)C=C1F | [3][6] |

Synthesis and Purification

The primary synthetic route to 4-Bromo-2,5-difluorobenzonitrile involves the dehydration of the corresponding amide, which is derived from 4-bromo-2,5-difluorobenzoic acid. An alternative method starts from 4-Bromo-2,5-difluorobenzaldehyde.

Synthesis from 4-Bromo-2,5-difluorobenzoic Acid

This two-step process involves the conversion of the carboxylic acid to the primary amide, followed by dehydration to the nitrile.

Caption: Synthesis workflow for 4-Bromo-2,5-difluorobenzonitrile.

Experimental Protocol: Synthesis from 4-Bromo-2,5-difluorobenzoic Acid

Step 1: Synthesis of 4-Bromo-2,5-difluorobenzamide

-

A mixture of 4-bromo-2,5-difluorobenzoic acid (53.28 g), thionyl chloride (165 mL), and a catalytic amount of DMF (0.87 mL) is stirred at 80 °C for 1.5 hours.

-

After cooling to room temperature, the excess thionyl chloride is removed in vacuo.

-

The resulting residue is dissolved in chloroform (300 mL) and cooled to 5 °C.

-

28 wt % aqueous ammonia (300 mL) is added dropwise to the solution while maintaining the temperature at 5 °C.

-

The mixture is stirred at 5 °C for an additional 30 minutes.

-

The product is extracted with chloroform, and the combined organic layers are dried over a suitable drying agent (e.g., Na₂SO₄).

-

The solvent is removed by rotary evaporation to yield the crude 4-bromo-2,5-difluorobenzamide as a pale yellow solid.[7]

Step 2: Synthesis of 4-Bromo-2,5-difluorobenzonitrile

-

The crude 4-bromo-2,5-difluorobenzamide is mixed with phosphoryl chloride (195 mL).

-

The mixture is stirred at 80 °C for 2 hours.

-

After cooling to room temperature, the mixture is concentrated in vacuo.

-

The residue is treated with diethyl ether (500 mL) and ice-water (300 mL) and stirred at room temperature for 30 minutes.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated aqueous sodium hydrogen carbonate and brine, then dried.

-

After filtration of the desiccant, the solvent is evaporated in vacuo to yield 4-bromo-2,5-difluorobenzonitrile.[7]

Synthesis from 4-Bromo-2,5-difluorobenzaldehyde

This method involves the formation of an oxime from the aldehyde, followed by dehydration.

Experimental Protocol: Synthesis from 4-Bromo-2,5-difluorobenzaldehyde

-

In a suitable reaction vessel, 4-Bromo-2,5-difluorobenzaldehyde is reacted with hydroxylamine-O-sulfonic acid.[6]

-

The reaction mixture is heated to drive the formation of the oxime intermediate.

-

A dehydrating agent, such as formic acid, is used to convert the oxime to the nitrile.[8] The reaction is typically refluxed for several hours.

-

Upon completion, the reaction mixture is worked up by distillation and subsequent purification.

Purification

Crude 4-Bromo-2,5-difluorobenzonitrile can be purified by standard laboratory techniques. Recrystallization from a suitable solvent system, such as a mixture of dichloromethane and hexane, is often effective.[7] Alternatively, for higher purity, column chromatography on silica gel can be employed.[7]

Chemical Reactivity and Applications in Drug Discovery

The reactivity of 4-Bromo-2,5-difluorobenzonitrile is dominated by the chemistry of the aryl bromide and the nitrile functional groups. The fluorine substituents modulate the reactivity of the aromatic ring, making the bromine atom susceptible to various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as a handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds, respectively.

Caption: Role of 4-Bromo-2,5-difluorobenzonitrile in drug discovery.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

To a flame-dried flask, add 4-Bromo-2,5-difluorobenzonitrile (1.0 equiv), the desired aryl or alkyl boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base like K₂CO₃ (2.0 equiv).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times.

-

A deoxygenated solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water, is added via syringe.

-

The reaction mixture is heated (typically between 80-110 °C) and stirred for a specified time (usually 12-24 hours), with the progress monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

The organic layer is dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Experimental Protocol: Representative Buchwald-Hartwig Amination

-

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4-2.0 equiv).

-

4-Bromo-2,5-difluorobenzonitrile (1.0 equiv) and the desired primary or secondary amine (1.2-1.5 equiv) are added, followed by an anhydrous, non-polar aprotic solvent such as toluene or dioxane.

-

The reaction vessel is sealed and heated (typically 80-110 °C) with vigorous stirring for 12-24 hours. Reaction progress is monitored by an appropriate analytical technique.

-

After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into other functionalities, further expanding the synthetic utility of 4-Bromo-2,5-difluorobenzonitrile. Common transformations include:

-

Hydrolysis to a carboxylic acid or an amide.

-

Reduction to a primary amine.

-

Reaction with organometallic reagents to form ketones.

These transformations allow for the introduction of additional diversity in the molecular scaffolds derived from this building block.

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the two aromatic protons. Due to the fluorine and bromine substituents, these signals will likely appear as complex multiplets due to ¹H-¹⁹F and ¹H-¹H couplings.

¹³C NMR: The carbon NMR spectrum will display seven distinct signals. The carbon of the nitrile group will appear in the characteristic region for nitriles (δ ~115-120 ppm). The six aromatic carbons will show signals in the aromatic region (δ ~110-165 ppm), with their chemical shifts and multiplicities influenced by the attached fluorine and bromine atoms (C-F and C-Br couplings).

FT-IR: The infrared spectrum will exhibit characteristic absorption bands. A sharp, medium-intensity peak around 2230 cm⁻¹ is expected for the C≡N stretch of the nitrile group. The C-F stretching vibrations will likely appear as strong bands in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present in their typical regions.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom. The fragmentation pattern would likely involve the loss of Br, CN, and HF fragments. The exact mass can be used to confirm the elemental composition.

Safety and Handling

4-Bromo-2,5-difluorobenzonitrile is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[6] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

4-Bromo-2,5-difluorobenzonitrile is a highly valuable and versatile building block for organic synthesis. Its trifunctional nature allows for the strategic and sequential introduction of various molecular fragments, making it a powerful tool in the design and synthesis of novel pharmaceuticals and advanced materials. The experimental protocols and workflows provided in this guide are intended to facilitate its use in research and development, enabling scientists to leverage its full potential in their synthetic endeavors.

References

- 1. rsc.org [rsc.org]

- 2. 4-Bromo-2,5-difluorobenzonitrile | CymitQuimica [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]

- 6. 4-bromo-2,5-difluorobenzonitrile | 133541-45-4 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of 4-Bromo-2,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2,5-difluorobenzonitrile, a key intermediate in various organic synthesis applications. The information is presented to be a valuable resource for professionals in research, development, and pharmaceutical sciences. This compound's unique structure, featuring a benzonitrile core with bromine and fluorine substituents, makes it a versatile building block in the creation of complex molecules.[1]

Core Physical and Chemical Properties

The physical and chemical data for 4-Bromo-2,5-difluorobenzonitrile are summarized in the table below, providing a clear and concise reference for laboratory use.

| Property | Value |

| Molecular Formula | C₇H₂BrF₂N |

| Molecular Weight | 218.00 g/mol |

| CAS Number | 133541-45-4 |

| Appearance | Solid |

| Boiling Point | 224.6 ± 35.0 °C at 760 mmHg |

| Purity | Typically ≥95% |

| Storage Temperature | Room temperature |

| InChI | 1S/C7H2BrF2N/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H |

| InChI Key | YIEQHIRFLYNDKP-UHFFFAOYSA-N |

| SMILES | N#CC1=CC(F)=C(Br)C=C1F |

| Topological Polar Surface Area | 23.79 Ų |

| LogP | 2.59898 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 0 |

Experimental Protocols

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting point range is characteristic of a pure substance.

-

Methodology: A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.[2] This tube is then attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus. The apparatus is heated slowly, and the temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.[3] For accurate results, a slow heating rate of about 1-2°C per minute is recommended as the melting point is approached.[4]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure.[5]

-

Methodology: For small quantities of a liquid, the boiling point can be determined using a fusion tube and an inverted capillary tube.[6] A small amount of the liquid is placed in the fusion tube, and a capillary tube sealed at one end is placed inside with the open end down.[6] The setup is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted. This temperature is the boiling point.[6] Another common method is simple distillation, where the sample is heated in a distilling flask, and the temperature at which the vapor pressure equals the external pressure is recorded.[7]

Applications in Synthesis

4-Bromo-2,5-difluorobenzonitrile is a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and other specialty chemicals.[1] Its halogenated structure allows for various chemical modifications, making it a valuable precursor for creating more complex molecular architectures. The diagram below illustrates a generalized workflow where this compound serves as a key starting material.

Caption: A generalized synthetic workflow using 4-Bromo-2,5-difluorobenzonitrile.

References

- 1. nbinno.com [nbinno.com]

- 2. byjus.com [byjus.com]

- 3. pennwest.edu [pennwest.edu]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

Synthesis of 4-Bromo-2,5-difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Bromo-2,5-difluorobenzonitrile, a key intermediate in the development of pharmaceuticals and other specialty chemicals. This document details experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic routes through clear diagrams.

Introduction

4-Bromo-2,5-difluorobenzonitrile (CAS No. 133541-45-4) is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a nitrile group and three different halogen atoms on a benzene ring, allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of complex molecules, particularly in the field of medicinal chemistry. This guide outlines the most common and effective methods for its preparation.

Synthesis Pathways

There are two primary routes for the synthesis of 4-Bromo-2,5-difluorobenzonitrile: a two-step process starting from 4-bromo-2,5-difluorobenzoic acid and a direct conversion from 4-Bromo-2,5-difluorobenzaldehyde.

Pathway 1: From 4-Bromo-2,5-difluorobenzoic Acid

This pathway involves the conversion of 4-bromo-2,5-difluorobenzoic acid to the corresponding amide, followed by dehydration to yield the target nitrile.

Technical Guide: Spectral Analysis of 4-Bromo-2,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-2,5-difluorobenzonitrile (CAS No: 133541-45-4), a key intermediate in pharmaceutical and specialty chemical synthesis. This document outlines predicted spectral data based on the compound's structure and provides detailed, representative experimental protocols for acquiring such data.

Core Data Presentation

The following tables summarize the predicted and observed spectral data for 4-Bromo-2,5-difluorobenzonitrile. This data is crucial for the structural elucidation and quality control of the compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.8 - 8.1 | Doublet of Doublets | ~ 8, 5 | Aromatic H |

| ~ 7.6 - 7.9 | Doublet of Doublets | ~ 9, 4 | Aromatic H |

Note: Predicted values are based on the analysis of similar substituted aromatic compounds. The actual spectrum may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 - 165 (d, ¹JCF) | C-F |

| ~ 155 - 160 (d, ¹JCF) | C-F |

| ~ 130 - 135 | Aromatic CH |

| ~ 125 - 130 | Aromatic CH |

| ~ 115 - 120 | C-Br |

| ~ 110 - 115 | C-CN |

| ~ 105 - 110 | CN |

Note: Predicted values. Carbons attached to fluorine will appear as doublets due to C-F coupling.

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2230 - 2210 | Strong | C≡N Stretch |

| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |

| ~ 1250 - 1000 | Strong | C-F Stretch |

| ~ 700 - 500 | Medium | C-Br Stretch |

Note: Predicted values based on characteristic group frequencies.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 217/219 | ~100 / ~98 | [M]⁺ (Molecular Ion Peak, Bromine Isotopic Pattern) |

| 191/193 | Variable | [M-CN]⁺ |

| 138 | Variable | [M-Br]⁺ |

| 112 | Variable | [M-Br-CN]⁺ |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensities.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-Bromo-2,5-difluorobenzonitrile.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 4-Bromo-2,5-difluorobenzonitrile sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

-

Prepare a dilute solution of 4-Bromo-2,5-difluorobenzonitrile (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC Method:

-

Injector Temperature: 250 °C

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Volume: 1 µL with an appropriate split ratio.

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

Visualizations

The following diagrams illustrate the logical workflow for the spectral characterization of 4-Bromo-2,5-difluorobenzonitrile.

Caption: Workflow for the spectral characterization of a chemical compound.

Caption: 2D representation of 4-Bromo-2,5-difluorobenzonitrile.

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-2,5-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2,5-difluorobenzonitrile. The information contained herein is intended to support researchers and professionals in the fields of chemical synthesis, drug development, and materials science by providing precise spectral data, a comprehensive experimental protocol, and a clear visualization of the molecular structure and proton interactions.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Bromo-2,5-difluorobenzonitrile exhibits two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. This data was obtained from a 400 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.84 | Doublet of Doublets (dd) | 8.8, 5.2 | H-6 |

| ¹H | 7.49 | Doublet of Doublets (dd) | 8.8, 3.6 | H-3 |

Interpretation of the Spectrum

The ¹H NMR spectrum of 4-Bromo-2,5-difluorobenzonitrile is consistent with its substituted benzene structure. The two aromatic protons, H-3 and H-6, are chemically non-equivalent and therefore resonate at different chemical shifts.

-

H-6 Signal (7.84 ppm): This downfield signal is assigned to the proton at the 6-position. Its multiplicity as a doublet of doublets arises from coupling to the adjacent fluorine atom at the 5-position (⁵JHF) and the proton at the 3-position (⁴JHH).

-

H-3 Signal (7.49 ppm): The upfield signal is attributed to the proton at the 3-position. It also appears as a doublet of doublets due to coupling to the adjacent fluorine atom at the 2-position (³JHF) and the proton at the 6-position (⁴JHH).

The observed coupling constants provide further insight into the spatial relationships between the coupled nuclei.

Experimental Protocol

The following is a representative protocol for the acquisition of a ¹H NMR spectrum of 4-Bromo-2,5-difluorobenzonitrile.

1. Sample Preparation:

- Weigh approximately 5-10 mg of 4-Bromo-2,5-difluorobenzonitrile.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The ¹H NMR spectrum is acquired on a 400 MHz NMR spectrometer.

- The spectrometer is locked to the deuterium signal of the CDCl₃ solvent.

- The probe is tuned and matched for the ¹H frequency.

- Shimming is performed to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

- Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

- Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

- Acquisition Time: An acquisition time of approximately 3-4 seconds is used.

- Spectral Width: A spectral width of -2 to 12 ppm is set.

- Temperature: The experiment is conducted at a constant temperature, typically 298 K.

4. Data Processing:

- The Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

- Phase correction is applied to ensure all peaks are in the absorptive mode.

- Baseline correction is performed to obtain a flat baseline.

- The spectrum is referenced to the TMS signal at 0.00 ppm.

- Integration of the signals is performed to determine the relative number of protons.

- Peak picking is carried out to determine the precise chemical shifts and coupling constants.

Visualization of Proton Relationships

The following diagram, generated using the DOT language, illustrates the structure of 4-Bromo-2,5-difluorobenzonitrile and the coupling interactions between the aromatic protons and the adjacent fluorine atoms.

In-depth Technical Guide: ¹³C NMR of 4-Bromo-2,5-difluorobenzonitrile

A comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum for 4-Bromo-2,5-difluorobenzonitrile remains a subject of specialized research interest. Despite extensive investigation across publicly available spectral databases, academic literature, and patent filings, the specific experimental ¹³C NMR data, including chemical shifts and coupling constants for this compound, is not readily accessible in the public domain.

This guide, therefore, serves to provide a foundational understanding of the principles and expected spectral characteristics of 4-Bromo-2,5-difluorobenzonitrile, alongside a standardized experimental protocol for acquiring such data. This information is intended for researchers, scientists, and drug development professionals who may be working with this or structurally similar compounds.

Predicted ¹³C NMR Spectral Characteristics

The structure of 4-Bromo-2,5-difluorobenzonitrile features a benzene ring with four different substituents: a bromine atom, two fluorine atoms, and a nitrile group. This substitution pattern results in seven distinct carbon environments, each of which is expected to produce a unique signal in the ¹³C NMR spectrum. The chemical shift of each carbon is influenced by the electronic effects (both inductive and resonance) of the neighboring substituents.

Table 1: Predicted ¹³C NMR Data for 4-Bromo-2,5-difluorobenzonitrile

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| C1 (-CN) | ~115 | Singlet | - |

| C2 (-CF) | ~160 | Doublet of Doublets | ¹J(C-F) ≈ 250, ³J(C-F) ≈ 5-10 |

| C3 (-CH) | ~120 | Doublet of Doublets | ²J(C-F) ≈ 20-25, ³J(C-F) ≈ 5-10 |

| C4 (-CBr) | ~110 | Doublet | ³J(C-F) ≈ 5-10 |

| C5 (-CF) | ~158 | Doublet of Doublets | ¹J(C-F) ≈ 250, ²J(C-F) ≈ 20-25 |

| C6 (-CH) | ~125 | Doublet | ²J(C-F) ≈ 20-25 |

| -C N | ~118 | Singlet | - |

Note: The data presented in this table is predictive and based on established principles of NMR spectroscopy and known substituent effects on benzene rings. Actual experimental values may vary.

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain high-quality ¹³C NMR data for 4-Bromo-2,5-difluorobenzonitrile, the following experimental protocol is recommended.

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of 4-Bromo-2,5-difluorobenzonitrile in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Ensure the sample is fully dissolved to avoid signal broadening.

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹³C frequency.

-

Ensure the sample is at a constant and known temperature (e.g., 298 K).

3. Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used.

-

Spectral Width: A spectral width of approximately 250 ppm (centered around 120 ppm) is typically sufficient for aromatic compounds.

-

Acquisition Time: An acquisition time of 1-2 seconds is recommended to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is crucial for obtaining quantitative data, especially for quaternary carbons.

-

Number of Scans: The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. A starting point of 1024 scans is reasonable.

4. Data Processing:

-

Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals if quantitative analysis is required.

Visualization of Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of 4-Bromo-2,5-difluorobenzonitrile and the logical workflow for its NMR analysis.

Caption: Molecular structure of 4-Bromo-2,5-difluorobenzonitrile.

Caption: Workflow for ¹³C NMR data acquisition and analysis.

FT-IR Analysis of 4-Bromo-2,5-difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-Bromo-2,5-difluorobenzonitrile. This document outlines the expected vibrational frequencies, detailed experimental protocols for sample analysis, and logical workflows to guide researchers in their analytical endeavors.

Introduction to FT-IR Spectroscopy of 4-Bromo-2,5-difluorobenzonitrile

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1][2] When a molecule like 4-Bromo-2,5-difluorobenzonitrile is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. An FT-IR spectrum is a plot of this absorption, providing a unique molecular "fingerprint."

The structure of 4-Bromo-2,5-difluorobenzonitrile comprises several key functional groups whose characteristic vibrations can be identified in the FT-IR spectrum: the nitrile group (-C≡N), the carbon-bromine bond (C-Br), two carbon-fluorine bonds (C-F), and the aromatic benzene ring. The positions of these absorption bands are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted FT-IR Spectral Data

While a publicly available, fully assigned FT-IR spectrum for 4-Bromo-2,5-difluorobenzonitrile is not readily accessible, a predictive summary of expected absorption bands can be compiled based on characteristic frequencies for its constituent functional groups. The table below summarizes these expected vibrational modes and their approximate wavenumber ranges.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 2240-2220 | C≡N Stretch | Aromatic Nitrile | Strong, Sharp |

| 1600-1585 | C=C Stretch (in-ring) | Aromatic Ring | Medium |

| 1500-1400 | C=C Stretch (in-ring) | Aromatic Ring | Medium |

| 1250-1000 | C-F Stretch | Aryl Fluoride | Strong |

| 900-675 | C-H "oop" (out-of-plane) bend | Aromatic Ring | Strong |

| 690-515 | C-Br Stretch | Aryl Bromide | Medium to Strong |

Note: The exact positions of the peaks can be influenced by the substitution pattern on the aromatic ring and the physical state of the sample. Aromatic nitriles typically show a strong and sharp absorption band for the C≡N stretching vibration in the region of 2220-2260 cm⁻¹. Conjugation with the aromatic ring tends to shift this absorption to a slightly lower wavenumber.[3][4] The C-F and C-Br stretching vibrations in aromatic compounds are expected in the fingerprint region of the spectrum.[5]

Experimental Protocols

As 4-Bromo-2,5-difluorobenzonitrile is a solid crystalline powder, two primary methods are suitable for its FT-IR analysis: the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique.[6][7]

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation in the mid-IR region.[1][8]

Methodology:

-

Sample and KBr Preparation: Dry spectroscopy-grade KBr powder in an oven to eliminate any absorbed moisture, which can interfere with the spectrum.[9]

-

Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of 4-Bromo-2,5-difluorobenzonitrile to a fine powder.[9] Add approximately 200-300 mg of the dried KBr powder.[9] Gently but thoroughly mix the two powders until a homogeneous mixture is achieved.[9] The sample concentration should be around 0.2% to 1% by weight.[9]

-

Pellet Formation: Transfer the powder mixture into a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[9] This will form a thin, transparent, or translucent pellet.[9]

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should also be collected for background correction.

Attenuated Total Reflectance (ATR) Method

ATR is a popular and convenient method that requires minimal sample preparation.[6][10][11] It is a non-destructive technique ideal for analyzing solid powders.[6]

Methodology:

-

Instrument Setup: Ensure the ATR crystal (commonly diamond) is clean.[6] Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the 4-Bromo-2,5-difluorobenzonitrile powder directly onto the ATR crystal.[6]

-

Applying Pressure: Use the instrument's pressure clamp to press the solid sample firmly against the crystal, ensuring good contact.[6]

-

Spectral Acquisition: Acquire the FT-IR spectrum of the sample.

-

Cleaning: After analysis, the sample can be recovered, and the crystal should be cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.[6]

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for FT-IR analysis and the logical relationship between the functional groups of 4-Bromo-2,5-difluorobenzonitrile and their expected spectral regions.

Caption: Experimental workflow for the FT-IR analysis of a solid sample.

Caption: Functional groups and their corresponding IR absorption regions.

References

- 1. shimadzu.com [shimadzu.com]

- 2. jascoinc.com [jascoinc.com]

- 3. scribd.com [scribd.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. agilent.com [agilent.com]

- 7. edinst.com [edinst.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]

- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 11. mt.com [mt.com]

Mass Spectrometry of 4-Bromo-2,5-difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mass spectrometry of 4-Bromo-2,5-difluorobenzonitrile (C₇H₂BrF₂N), a key intermediate in pharmaceutical synthesis.[1] This document outlines the expected mass spectral data, proposes a detailed fragmentation pathway, and provides a comprehensive experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction

4-Bromo-2,5-difluorobenzonitrile is a halogenated aromatic compound with a molecular weight of 218.00 g/mol .[2][3][4] Its structure, featuring bromine and fluorine atoms alongside a nitrile group, results in a distinct mass spectrometric behavior. Understanding its fragmentation pattern is essential for its unambiguous identification in complex matrices. Electron Ionization (EI) is a common and effective method for the analysis of such volatile and thermally stable organic compounds, providing detailed structural information through extensive fragmentation.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2,5-difluorobenzonitrile is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₂BrF₂N | [2][3] |

| Molecular Weight | 218.00 g/mol | [2][3][4] |

| Exact Mass | 216.93387 Da | [3] |

| IUPAC Name | 4-bromo-2,5-difluorobenzonitrile | [3][7] |

| CAS Number | 133541-45-4 | [2][8] |

Mass Spectrometry Data

Under Electron Ionization (EI), 4-Bromo-2,5-difluorobenzonitrile undergoes characteristic fragmentation. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in isotopic clusters for bromine-containing fragments, which is a key diagnostic feature in the mass spectrum.

Key Mass Spectral Peaks

The most significant mass-to-charge ratio (m/z) peaks observed in the GC-MS analysis of 4-Bromo-2,5-difluorobenzonitrile are summarized in Table 2.

| m/z | Proposed Fragment Ion | Relative Abundance | Notes |

| 217/219 | [C₇H₂BrF₂N]⁺ | High | Molecular ion peak (M⁺) exhibiting the characteristic bromine isotope pattern. |

| 199/201 | [C₇H₂F₂N]⁺ | Top Peak | Loss of a bromine radical. The peak at m/z 199 is noted as the top peak in GC-MS data.[9] |

| 120 | [C₆H₂F]⁺ | 3rd Highest | Proposed loss of Br and FCN from the molecular ion. The peak at m/z 120 is noted as the third highest peak.[9] |

| 138 | [C₇H₂F₂N - Br]⁺ | Moderate | Loss of a bromine radical from the molecular ion. |

Proposed Fragmentation Pathway

The fragmentation of 4-Bromo-2,5-difluorobenzonitrile under EI conditions is initiated by the removal of an electron to form the molecular ion (M⁺). Subsequent fragmentation events are dominated by the cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. The proposed fragmentation pathway is illustrated in the diagram below.

The primary fragmentation step is the loss of a bromine radical (Br•) from the molecular ion to form the stable cation at m/z 138. Further fragmentation can occur through the loss of hydrogen fluoride (HF) or the nitrile group. The formation of the fragment at m/z 120 likely involves a more complex rearrangement and fragmentation process.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a standard operating procedure for the analysis of 4-Bromo-2,5-difluorobenzonitrile using GC-MS.

5.1. Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Autosampler: Agilent 7693A Autosampler (or equivalent)

5.2. Materials and Reagents

-

Sample: 4-Bromo-2,5-difluorobenzonitrile (≥95% purity)[8]

-

Solvent: Dichloromethane or Ethyl Acetate (GC grade)

-

Inert Gas: Helium (99.999% purity)

5.3. GC Conditions

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Carrier Gas Flow: 1.2 mL/min (constant flow)

-

Oven Program:

-

Initial Temperature: 80 °C, hold for 2 minutes

-

Ramp: 15 °C/min to 280 °C

-

Final Hold: 5 minutes at 280 °C

-

5.4. MS Conditions

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Transfer Line Temperature: 280 °C

-

Scan Range: m/z 40-400

-

Solvent Delay: 3 minutes

5.5. Sample Preparation

-

Prepare a 100 µg/mL stock solution of 4-Bromo-2,5-difluorobenzonitrile in the chosen solvent.

-

Perform serial dilutions to prepare working standards of 1 µg/mL and 10 µg/mL.

-

Transfer 1 mL of the final solution to a 2 mL autosampler vial for analysis.

Logical Workflow for Compound Identification

The general workflow for the identification and characterization of an unknown compound, such as a potential impurity or metabolite related to 4-Bromo-2,5-difluorobenzonitrile, is outlined below.

References

- 1. 133541-45-4 | 4-Bromo-2,5-difluorobenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]

- 2. chemscene.com [chemscene.com]

- 3. 4-Bromo-2,5-difluorobenzonitrile | C7H2BrF2N | CID 14984912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. rroij.com [rroij.com]

- 7. 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 [sigmaaldrich.com]

- 8. 133541-45-4 Cas No. | 4-Bromo-2,5-difluorobenzonitrile | Apollo [store.apolloscientific.co.uk]

- 9. 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 4-Bromo-2,5-difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,5-difluorobenzonitrile is a key building block in modern medicinal chemistry and materials science. Its trifunctional nature, featuring a nitrile group, a bromine atom, and a difluorinated phenyl ring, makes it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly in the development of novel pharmaceuticals and specialty chemicals.[1][2] Understanding the solubility of this compound is paramount for its effective use in various synthetic protocols, enabling optimal reaction conditions, purification strategies, and formulation development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Bromo-2,5-difluorobenzonitrile is essential for predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 133541-45-4 | [3][4][5] |

| Molecular Formula | C₇H₂BrF₂N | [3][5] |

| Molecular Weight | 218.00 g/mol | [3] |

| Appearance | White to off-white solid/crystalline powder | [4][5] |

| Boiling Point | 224.6 ± 35.0 °C at 760 mmHg | [4] |

| InChI Key | YIEQHIRFLYNDKP-UHFFFAOYSA-N | [3] |

Quantitative Solubility Data

Precise quantitative solubility data is critical for process development and optimization. The following tables are presented as a template for recording experimentally determined solubility values. Researchers are encouraged to populate these tables with their own empirical data.

Table 1: Solubility in Common Organic Solvents at 25°C

| Solvent | Molarity (mol/L) | g/L | mg/mL |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Data not available |

| N,N-Dimethylformamide (DMF) | Data not available | Data not available | Data not available |

| Tetrahydrofuran (THF) | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available |

| Ethyl Acetate | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available |

| Methanol | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available |

Table 2: Aqueous Solubility at 25°C

| Solvent System | Molarity (mol/L) | g/L | mg/mL |

| Water | Data not available | Data not available | Data not available |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Data not available | Data not available | Data not available |

Experimental Protocols for Solubility Determination

The following protocols provide a standardized methodology for determining the solubility of 4-Bromo-2,5-difluorobenzonitrile.

Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Materials:

-

4-Bromo-2,5-difluorobenzonitrile

-

Test tubes

-

Vortex mixer

-

Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, acetonitrile, THF, DMF, DMSO)

Procedure:

-

Add approximately 1-2 mg of 4-Bromo-2,5-difluorobenzonitrile to a series of test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 30 seconds.

-

Visually inspect for the dissolution of the solid.

-

If the solid dissolves completely, it is considered "soluble."

-

If the solid remains undissolved, it is considered "insoluble."

-

If some solid dissolves but a portion remains, it is classified as "partially soluble."

-

Record the observations for each solvent.

Protocol 2: Quantitative Solubility Determination by the Shake-Flask Method

This method provides a precise measurement of solubility.

Materials:

-

4-Bromo-2,5-difluorobenzonitrile

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-